Romidepsin -

Romidepsin

Catalog Number: EVT-1555593
CAS Number:
Molecular Formula: C24H36N4O6S2
Molecular Weight: 540.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Romidepsin is an intravenously administered histone deacetylase inhibitor and antineoplastic agent that is approved for use in refractory or relapsed cutaneous and peripheral T cell lymphomas. Romidepsin is associated with modest rate of minor serum enzyme elevations during therapy but has not been linked to cases of clinically apparent liver injury, although it has been reported to cause reactivation of hepatitis B.
Source and Classification

Romidepsin is produced through both natural and synthetic methods. Originally isolated from the bacterium Chromobacterium violaceum, its structure was elucidated using advanced spectroscopic techniques, including nuclear magnetic resonance and X-ray crystallography. It falls under the category of histone deacetylase inhibitors, which are compounds that interfere with the function of histone deacetylases, enzymes responsible for removing acetyl groups from histones, thereby influencing gene expression.

Synthesis Analysis

Methods and Technical Details

Romidepsin can be synthesized through several methods:

  1. Natural Fermentation: The original method involves culturing Chromobacterium violaceum in nutrient broth, followed by extraction and purification processes that yield romidepsin in small quantities.
  2. Chemical Synthesis: Modern approaches include solid-phase synthesis and solution-phase synthesis using both Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) strategies. For instance, one method involves fragment condensation where specific peptide fragments are coupled to form the complete structure of romidepsin .
  3. Nanoparticle Formulation: Recent innovations have led to the development of nanoparticle formulations of romidepsin (Nanoromidepsin), enhancing its pharmacokinetic properties and therapeutic efficacy while reducing side effects. This involves using amphiphilic block copolymers to encapsulate romidepsin, optimizing its delivery in clinical settings .
Molecular Structure Analysis

Structure and Data

Romidepsin is characterized by a complex bicyclic structure that incorporates both peptide and ester linkages. Its molecular formula is C22H30N2O4SC_{22}H_{30}N_2O_4S, with a molecular weight of approximately 430.55 g/mol. The structure features a unique arrangement that allows it to effectively interact with histone deacetylases, particularly through its thiol group which plays a crucial role in binding .

Chemical Reactions Analysis

Reactions and Technical Details

Romidepsin primarily functions through its inhibition of histone deacetylases, leading to increased acetylation of histones and subsequent modulation of gene expression. The compound's mechanism involves reversible binding to the active site of these enzymes, preventing substrate access. The interaction with zinc ions in the enzyme's active site is critical for its inhibitory action .

Additionally, romidepsin can undergo reduction reactions that enhance its potency against specific histone deacetylase isoforms, particularly class I enzymes like HDAC1 and HDAC2 .

Mechanism of Action

Process and Data

The mechanism by which romidepsin exerts its therapeutic effects involves several key processes:

  1. Histone Acetylation: By inhibiting histone deacetylases, romidepsin leads to increased acetylation of histones H3 and H4, which alters chromatin structure and promotes transcriptional activation of tumor suppressor genes .
  2. Cell Cycle Arrest: Romidepsin induces cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death). This effect is mediated by upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
  3. Immune Modulation: The drug also influences immune responses by enhancing the presentation of tumor antigens, thereby facilitating an anti-tumor immune response .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Romidepsin typically appears as a yellow powder or crystalline solid.
  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: Romidepsin is sensitive to light and moisture; thus, it should be stored under controlled conditions to maintain stability.
  • Melting Point: The melting point ranges from 150°C to 160°C.

These properties are essential for formulating effective drug delivery systems that maximize therapeutic efficacy while minimizing side effects.

Applications

Scientific Uses

Romidepsin has been primarily utilized in oncology as a treatment for:

  • Cutaneous T-cell Lymphoma: Approved by the FDA for patients who have received prior systemic therapy.
  • Peripheral T-cell Lymphoma: Used in clinical settings for patients with relapsed or refractory disease.
  • Research Applications: Romidepsin serves as a valuable tool in studying epigenetic regulation, cancer biology, and potential combination therapies with other anticancer agents.

In addition to its established uses in cancer therapy, ongoing research explores its potential applications in other malignancies and non-cancerous conditions related to dysregulation of histone acetylation.

Chemical Characterization and Biosynthesis of Romidepsin

Structural Analysis of Romidepsin as a Bicyclic Depsipeptide

Romidepsin (FK228, FR901228) is a structurally unique bicyclic depsipeptide natural product with potent anticancer activity. Its molecular formula is C~24~H~36~N~4~O~6~S~2~ (molecular weight: 540.2 Da). The core structure comprises:

  • Four amino acid residues: D-valine, D-cysteine, (Z)-2-aminobut-2-enoic acid (dehydrobutyrine), and L-valine.
  • A thioester-containing fatty acid moiety: (3S,4E)-3-hydroxy-7-mercapto-4-heptenoic acid.
  • Macrocyclic linkages: A 16-membered ring formed by an ester bond (depsi-linkage) between the C-terminal carboxylic acid of L-valine and the C3 hydroxyl of the fatty acid chain, and a 17-membered ring incorporating an intramolecular disulfide bond between the thiol groups of D-cysteine and the fatty acid side chain [1] [4].

The disulfide bond is critical for its prodrug mechanism. In its oxidized form, romidepsin is cell-permeable. Intracellular reduction by glutathione cleaves the disulfide, generating a dithiol species. The free thiol of the fatty acid moiety then chelates Zn^2+^ in the active site of class I histone deacetylases (HDACs), enabling potent inhibition (Ki in the nanomolar range for HDAC1/2) [4] [6] [10]. Conformational analysis reveals that disulfide reduction induces a structural rearrangement, positioning the aliphatic thiol chain for optimal HDAC binding [4].

Table 1: Key Structural Features of Romidepsin

Structural ElementChemical ComponentFunctional Role
Amino Acid BackboneD-Val, D-Cys, (Z)-Dehydrobutyrine, L-ValForms bicyclic scaffold; stereochemistry crucial for bioactivity
Fatty Acid Chain(3S,4E)-3-Hydroxy-7-mercapto-4-heptenoic acidProvides thiol for Zn^2+^ chelation; E-configuration at C4-C5 essential
Macrocyclic Linkages16-membered lactone (ester bond)Stabilizes conformation; enables membrane permeability
Disulfide BridgeBetween D-Cys-SH and fatty acid-SHServes as redox-sensitive prodrug switch; reduced intracellularly to active form

Biosynthetic Pathways in Chromobacterium violaceum

Romidepsin is biosynthesized by the soil bacterium Chromobacterium violaceum strain No. 968 via a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) pathway. The gene cluster (dep, spanning 36.4 kb) contains 14 open reading frames, with nine encoding core biosynthetic enzymes [1] [5]:

  • Nonribosomal Peptide Synthetases (NRPS):
  • depA: Initiates assembly by activating and loading L-valine.
  • depD and depE: Incorporate D-valine and D-cysteine, respectively.
  • Polyketide Synthase (PKS) Modules:
  • depB and depC: Catalyze elongation of the cysteine-derived starter unit using malonyl-CoA extender units. Notably, these PKS modules lack integrated acyltransferase (AT) domains [5].
  • Trans-Acyltransferases:
  • fabD1 and fabD2: Encode malonyl-CoA acyltransferases that trans-complement the AT-deficient PKS modules. Deletion of either gene abolishes romidepsin production, confirming their essential role in polyketide chain elongation [5].
  • Flavin-Dependent Oxidoreductase (DepH):
  • Catalyzes disulfide bond formation as the final biosynthetic step, using FAD to oxidize the dithiol precursor [1] [9].

The assembly line follows an unusual NRPS-PKS-NRPS logic:

  • NRPS Module (DepA): Activates and incorporates L-valine.
  • PKS Modules (DepB/DepC): Extend the chain using malonyl-CoA units, forming the (3S,4E)-3-hydroxy-7-mercapto-4-heptenoic acid moiety from a cysteine starter unit.
  • NRPS Modules (DepD/DepE): Incorporate D-valine and D-cysteine.
  • Macrolactonization: Likely catalyzed by the thioesterase domain of DepE, forming the ester bond between L-valine and the β-hydroxy group of the fatty acid chain.
  • Disulfide Bond Formation: DepH oxidizes the free thiols to generate the bicyclic structure [1] [5].

Table 2: Core Genes in the Romidepsin (dep) Biosynthetic Cluster

GeneProtein FunctionDomain OrganizationRole in Biosynthesis
depANRPSC-A-T-TEActivates and incorporates L-valine
depBPKS (AT-deficient)KS-AT°-KR-ACPElongates cysteine starter unit; lacks integrated AT domain
depCPKS (AT-deficient)KS-AT°-DH-ER-KR-ACPAdds second malonyl unit; introduces E-double bond
depDNRPSC-A-TActivates and incorporates D-valine
depENRPSC-A-TActivates and incorporates D-cysteine
depHFAD-dependent oxidoreductasePyridine nucleotide-disulfide oxidoreductaseForms disulfide bond (post-cyclization oxidation)
fabD1/fabD2Malonyl-CoA acyltransferaseTrans-ATTrans-complements AT-deficient DepB/DepC modules

Synthetic Approaches and Total Chemical Synthesis

The structural complexity of romidepsin—including multiple chiral centers, a sensitive disulfide, and labile depsipeptide bonds—makes total synthesis challenging. Key synthetic strategies focus on:

Macrocyclization Strategies

  • Macrolactamization:Li et al. pioneered the first total synthesis by forming the amide bond between the carboxylate of dehydrobutyrine and the amine of D-valine. This linear approach required extensive protecting group manipulation but achieved the target in 18 steps [7].
  • Macrolactonization:Wen et al. developed a more efficient route by cyclizing via the ester bond between L-valine and the 3-hydroxy group of the fatty acid chain. This method improved overall yield (2.5%) by minimizing epimerization and reducing steps [7] [8].

Disulfide Bond Formation

  • Late-Stage Oxidation: Air or iodine oxidation of the linear dithiol precursor is standard. Greshock et al. optimized this step using dilute iodine/pyridine to prevent over-oxidation, achieving >95% disulfide formation [7].
  • Regioselective Thiol Protection: SP-4 synthesis utilized trityl (Trt) groups for cysteine thiols. Sequential deprotection/oxidation ensured correct disulfide pairing without dimerization [7].

Key Synthetic Improvements

  • Fragment Coupling: Narita et al. synthesized the (3S,4E)-3-hydroxy-7-mercapto-4-heptenoic acid moiety via Evans aldol methodology, ensuring high enantioselectivity (ee >98%) and E-selectivity (J=15.5 Hz) [7] [8].
  • Stereocontrol: Jiang et al. developed a practical route using asymmetric hydrogenation (Ru-BINAP catalyst) to set the C3 stereocenter of the fatty acid chain [7].
  • Process Chemistry: Rajan et al. devised a scalable synthesis (IN2015CH05640) using solid-phase peptide synthesis for the tetrapeptide backbone, reducing purification steps [7].

Table 3: Comparative Synthetic Routes to Romidepsin

StrategyKey FeaturesYieldAdvantages/Limitations
Li (1996)Macrolactamization; iodine oxidation0.8%First total synthesis; low yield due to linear approach
Greshock (2008)Macrolactonization; optimized iodine oxidation2.5%Improved yield; minimized epimerization
Narita (2009)Convergent fragments; Evans aldol for fatty acid chain1.2%High stereoselectivity; complex protecting groups
Rajan (IN2015CH05640)Solid-phase peptide synthesis; late-stage solution cyclization5.1%*Scalable for GMP production; fewer purifications
SP-4 (2011)Trityl thiol protection; sequential deprotection/oxidation3.7%Prevents dimerization; requires orthogonal protection

*Reported for longest linear sequence

Structure-Activity Relationship (SAR) Insights

Synthetic analogs reveal critical pharmacophores:

  • Disulfide Bond: Reduction is essential for HDAC inhibition; locked analogs are inactive [6] [10].
  • Fatty Acid Chain Modifications:
  • FK-A11 (naphthylmethyl at C7): Exhibits dual HDAC/PI3K inhibition (IC~50~ HDAC1 = 0.64 nM; PI3Kα = 6.7 µM) and superior cytotoxicity vs. romidepsin [2].
  • Benzyl substitution at C7: Enhances PI3K inhibition but reduces HDAC potency if stereochemistry altered (e.g., FK-A12 vs. FK-A11) [2].
  • Amino Acid Substitutions: Spiruchostatin D (D-valine → D-leucine) shows enhanced HDAC selectivity and potency, indicating tolerance for hydrophobic residues [8].

Properties

Product Name

Romidepsin

IUPAC Name

(1S,4S,10S,21R)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone

Molecular Formula

C24H36N4O6S2

Molecular Weight

540.7 g/mol

InChI

InChI=1S/C24H36N4O6S2/c1-6-16-21(30)28-20(14(4)5)24(33)34-15-9-7-8-10-35-36-12-17(22(31)25-16)26-23(32)19(13(2)3)27-18(29)11-15/h6-7,9,13-15,17,19-20H,8,10-12H2,1-5H3,(H,25,31)(H,26,32)(H,27,29)(H,28,30)/t15-,17-,19-,20+/m1/s1

InChI Key

OHRURASPPZQGQM-QOJCHSLYSA-N

SMILES

CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C

Canonical SMILES

CC=C1C(=O)NC(C(=O)OC2CC(=O)NC(C(=O)NC(CSSCCC=C2)C(=O)N1)C(C)C)C(C)C

Isomeric SMILES

CC=C1C(=O)N[C@H](C(=O)O[C@H]2CC(=O)N[C@@H](C(=O)N[C@H](CSSCCC=C2)C(=O)N1)C(C)C)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.